4-[(3-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine
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Description
The compound “4-[(3-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine” is a pyridine derivative with a fluorosulfonyloxyphenyl group and a methylcarbamoyl group attached to it. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by the introduction of the fluorosulfonyloxyphenyl and methylcarbamoyl groups. Pyridine synthesis can be achieved through several methods, including the Chichibabin synthesis, which involves the reaction of acetylene and hydrogen cyanide . The introduction of the fluorosulfonyloxyphenyl and methylcarbamoyl groups would likely involve further steps, possibly including nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a fluorosulfonyloxyphenyl group, and a methylcarbamoyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorosulfonyloxyphenyl group, and the methylcarbamoyl group. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The fluorosulfonyloxyphenyl group could potentially undergo reactions with nucleophiles, and the methylcarbamoyl group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring, the fluorosulfonyloxyphenyl group, and the methylcarbamoyl group. For example, the presence of the pyridine ring could confer basicity to the compound, while the fluorosulfonyloxyphenyl group could make the compound more polar .Future Directions
properties
IUPAC Name |
4-[(3-fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c14-21(18,19)20-12-3-1-2-10(8-12)9-16-13(17)11-4-6-15-7-5-11/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHHYBCECLVPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)CNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine |
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